4-Piperidin-4-YL-benzenesulfonamide
Overview
Description
4-Piperidin-4-YL-benzenesulfonamide is a compound that has been the focus of numerous studies due to its structural complexity and potential biological activity. It belongs to a class of compounds that exhibit significant antimicrobial activity and are involved in various chemical reactions due to their unique molecular structure.
Synthesis Analysis
The synthesis of 4-Piperidin-4-YL-benzenesulfonamide derivatives involves multiple steps, starting with the reaction of piperidin with benzenesulfonyl chloride to create a core structure, followed by various substitutions at the nitrogen atom to yield a series of derivatives. These processes have been characterized using spectroscopic techniques like IR, 1H NMR, 13C NMR, and Mass spectral analysis, confirming the successful synthesis of these compounds (Desai, Makwana, & Senta, 2016).
Molecular Structure Analysis
The molecular structure of 4-Piperidin-4-YL-benzenesulfonamide derivatives has been elucidated through single crystal X-ray diffraction studies, revealing that the piperidine ring adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom. This detailed structural information is pivotal in understanding the compound's reactivity and interaction with biological targets (Karthik et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including substitution reactions, which are fundamental in synthesizing more complex derivatives. The reactivity is influenced by the molecular structure, especially the piperidine ring's conformation and the sulfur atom's geometry, which affects the compounds' biological activity.
Physical Properties Analysis
The physical properties, including thermal and optical characteristics, have been studied using techniques like thermogravimetric analysis and optical spectroscopy. These studies reveal that the compounds are stable over a wide temperature range, and their optical properties can be correlated with their molecular structure (Karthik et al., 2021).
Scientific Research Applications
Field: Drug Discovery
- Summary of Application : The piperidine nucleus, which is a part of the “4-Piperidin-4-YL-benzenesulfonamide” structure, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Field: Antimalarial Drug Development
- Summary of Application : Piperidine derivatives, such as “4-Piperidin-4-YL-benzenesulfonamide”, have been studied for their potential use in the treatment of malaria. Specifically, structurally simple synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum .
- Methods of Application/Experimental Procedures : The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive and resistant strains of P. falciparum by in vitro parasite growth inhibition .
- Results/Outcomes : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Three promising alcohol analogues were identified, which were more active on the resistant strain than the sensitive strain .
Field: Organic Synthesis
- Summary of Application : “4-Piperidin-4-YL-benzenesulfonamide” can be used as a building block in the synthesis of other organic compounds .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for “4-Piperidin-4-YL-benzenesulfonamide” in organic synthesis were not detailed in the sources I found .
- Results/Outcomes : The outcomes of using “4-Piperidin-4-YL-benzenesulfonamide” in organic synthesis are not explicitly mentioned in the sources I found .
Field: Anticancer Drug Development
- Summary of Application : Piperidine derivatives, such as “4-Piperidin-4-YL-benzenesulfonamide”, have been studied for their potential use in the treatment of cancer. Specifically, structurally simple synthetic 1, 4-disubstituted piperidines have shown promising results .
- Methods of Application/Experimental Procedures : The anticancer activity of these compounds was determined against various types of cancers both in vitro and in vivo .
- Results/Outcomes : The compounds showed promising antiproliferation and antimetastatic effects on various types of cancers .
Field: Glycine Transporter 1 (GlyT1) Inhibitor Development
- Summary of Application : “4-Piperidin-4-YL-benzenesulfonamide” derivatives have been developed as GlyT1 inhibitors, which is a currently investigated strategy in drug discovery for schizophrenia .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for “4-Piperidin-4-YL-benzenesulfonamide” in GlyT1 inhibitor development were not detailed in the sources I found .
- Results/Outcomes : The outcomes of using “4-Piperidin-4-YL-benzenesulfonamide” in GlyT1 inhibitor development are not explicitly mentioned in the sources I found .
properties
IUPAC Name |
4-piperidin-4-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKHULNHTKVTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592977 | |
Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-4-YL-benzenesulfonamide | |
CAS RN |
119737-31-4 | |
Record name | 4-(Piperidin-4-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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